![molecular formula C9H10ClN5O2 B601545 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 1797982-93-4](/img/structure/B601545.png)
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Overview
Description
The compound “2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one” has a molecular formula of C9H10ClN5O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H10ClN5O2 . The average mass is 255.661 Da and the monoisotopic mass is 255.052307 Da .Scientific Research Applications
Quality Control in Pharmaceutical Manufacturing
Ganciclovir Impurity A is used as a reference standard in the quality control process of Ganciclovir production. It helps in detecting and identifying the impurities in Ganciclovir and Ganciclovir injection . The method used for the determination of impurities is accurate and sensitive .
Drug Development
Ganciclovir Impurity A is used in the development of antiviral drugs. It is a synthetic analogue of 2′-deoxy-guanosine and is used for the treatment of cytomegalovirus infections .
Research and Testing
Ganciclovir Impurity A is used in specified quality tests and assays as specified in the USP compendia . These products are for test and assay use only .
Synthesis of New Compounds
The largest impurity and the second largest one were guanine and impurity A. It was confirmed that the two major impurities came from synthetic introduction or synthetic process of the material .
Mechanism of Action
Target of Action
Ganciclovir Impurity A, also known as 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . This enzyme is crucial for the replication of the viral DNA, making it a key target for antiviral drugs .
Mode of Action
Ganciclovir Impurity A inhibits the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate, by a virus-encoded cellular enzyme, thymidine kinase . This active form competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of DNA replication . This process includes a selective and potent inhibition of the viral DNA polymerase .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway of the Herpesvirus family. By inhibiting the viral DNA polymerase, Ganciclovir Impurity A prevents the synthesis of new viral DNA strands, thereby stopping the replication of the virus .
Pharmacokinetics
Studies have shown that the pharmacokinetic parameters of ganciclovir, the parent compound, show considerable interpatient variability . The volume of distribution of ganciclovir is best predicted by height, while clearance is predicted by glomerular filtration rate .
Result of Action
The primary result of the action of Ganciclovir Impurity A is the inhibition of viral DNA replication. This leads to a cessation or retardation of the viral machinery required to spread the virus to other cells . Consequently, the spread of the virus within the host is halted, allowing the immune system to clear the infection.
Action Environment
The action of Ganciclovir Impurity A can be influenced by various environmental factors. For instance, stability studies have shown that ganciclovir solutions maintain transparency for 6 weeks, with precipitation appearing after 8 weeks . Furthermore, ganciclovir concentrations were maintained at 100% for 6 weeks at 4°C and 25°C and decreased gradually to 90% after 12 weeks . These findings suggest that the storage conditions can significantly impact the stability and, consequently, the efficacy of Ganciclovir Impurity A.
properties
IUPAC Name |
2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEORDVRCKCNEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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